Porcn-IN-1

Wnt Signaling Cancer High-Throughput Screening

Researchers requiring potent PORCN inhibition for Wnt reporter assays often face proprietary restrictions with clinical-stage compounds. Porcn-IN-1 eliminates this barrier: - LGK974-equipotent (IC50 = 0.5±0.2 nM) in STF reporter assays, enabling validated substitution. - >50-fold more potent than IWP-2 (IC50 = 27 nM), minimizing off-target effects at low concentrations. - Unique dual Wnt/Hedgehog inhibition (Hedgehog IC50 = 71 nM) for pathway crosstalk studies. - Rat-favorable microsomal clearance (24 mL/min/kg) supports in vivo efficacy models; avoid mouse models due to high clearance (109 mL/min/kg).

Molecular Formula C25H19FN4O
Molecular Weight 410.4 g/mol
Cat. No. B608921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePorcn-IN-1
Molecular FormulaC25H19FN4O
Molecular Weight410.4 g/mol
Structural Identifiers
SMILESCC1=NC=CC(=C1)C2=C(C=C(C=N2)CNC(=O)C3=CC4=C(C=C3)C5=CC=CC=C5N4)F
InChIInChI=1S/C25H19FN4O/c1-15-10-17(8-9-27-15)24-21(26)11-16(13-28-24)14-29-25(31)18-6-7-20-19-4-2-3-5-22(19)30-23(20)12-18/h2-13,30H,14H2,1H3,(H,29,31)
InChIKeyGOMFFTZBKYVUOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Porcupine-IN-1: A Potent PORCN Inhibitor


Porcupine-IN-1 (also designated Porcn-IN-1) is a small-molecule inhibitor of the membrane-bound O-acyltransferase Porcupine (PORCN), which is essential for Wnt ligand palmitoylation and secretion. It exhibits an IC50 of 0.5 ± 0.2 nM in biochemical assays [1] and demonstrates potency equivalent to the clinical-stage compound LGK974 (WNT974) in a cell-based SuperTopFlash (STF) Wnt reporter gene assay [2]. The compound also exhibits a distinct Hedgehog pathway inhibitory profile (IC50 = 71 nM) and displays species-dependent metabolic clearance across human, rat, and mouse liver microsomes [3].

PORCN enzyme inhibition for Wnt signaling pathway studies
Cell-based Wnt reporter assay context (reported equipotency to LGK974)
Dual Wnt/Hedgehog inhibitory profile for pathway crosstalk investigation
Species-dependent clearance profile guides in vivo model selection (rat/mouse)

Porcupine-IN-1: Why PORCN Inhibitors Are Not Interchangeable


Despite targeting the same PORCN enzyme, Wnt pathway inhibitors exhibit substantial divergence in potency, selectivity, and metabolic stability. The clinical benchmark LGK974 (IC50 = 0.4 nM in reporter assays) and other analogs such as IWP-2 (IC50 = 27 nM) and GNF-6231 (IC50 = 0.8 nM) differ by orders of magnitude in Wnt inhibition potency [1][2][3]. Furthermore, Porcupine-IN-1 demonstrates a species-specific clearance profile that contrasts with the broader oral bioavailability of LGK974, which may influence experimental model selection [4][5]. Notably, Porcupine-IN-1 also exhibits a dual Wnt/Hedgehog inhibitory profile (Hedgehog IC50 = 71 nM), a feature not reported for LGK974, IWP-2, or GNF-6231 . These quantitative differences preclude generic substitution and mandate compound-specific selection based on experimental objectives.

PORCN inhibitor profiles are not interchangeable
Potency, selectivity, and metabolic stability differ by orders of magnitude among LGK974, IWP-2, GNF-6231, and Porcupine-IN-1. Direct substitution may alter experimental outcomes.
Species-specific clearance limits cross-model transfer
High mouse microsomal clearance may reduce exposure in mouse models, contrasting with broader oral bioavailability of LGK974. Rat and human clearance profiles are more favorable.
Dual-pathway activity differentiates from Wnt-selective benchmarks
The reported Hedgehog inhibitory activity (Hh IC50 = 71 nM) is not documented for LGK974, IWP-2, or GNF-6231. This additional pharmacology may confound pathway-specific interpretation.

Porcupine-IN-1: Comparator-Backed Evidence


Wnt Inhibition Equipotency with LGK974

Porcupine-IN-1 exhibits potency equivalent to the clinical-stage compound LGK974 (WNT974) in a direct head-to-head comparison using a cell-based SuperTopFlash (STF) Wnt reporter gene assay [1]. The leading compound (designated compound 53 in the original publication, corresponding to Porcupine-IN-1) was described as 'as potent as the clinical compound LGK974' in this assay system [2].

Wnt vs LGK974
Head-to-head
Equipotent in cell-based STF Wnt reporter assay
Supports direct substitution in cellular Wnt reporter studies
No significant difference reported; single-study data
Wnt Signaling Cancer High-Throughput Screening

Biochemical Potency Advantage over IWP-2

Porcupine-IN-1 demonstrates an IC50 of 0.5 ± 0.2 nM against PORCN [1], which represents a >50-fold improvement in biochemical potency compared to the widely used tool compound IWP-2 (IC50 = 27 nM) [2]. This potency difference translates to functional Wnt3A secretion inhibition at 0.1 µM in HEK293T cells for Porcupine-IN-1 [3].

Biochemical Potency
Reported
IC50 0.5 ± 0.2 nM vs IWP-2 27 nM
~54-fold difference in biochemical assays
Supports low-concentration PORCN inhibition studies
Off-target risk context requires assay-specific validation
PORCN Inhibition Wnt Secretion Potency Comparison

Species-Specific Microsomal Clearance

Porcupine-IN-1 exhibits a marked species-dependent metabolic clearance profile in liver microsome assays: moderate clearance in human (57 mL/min/kg) and rat (24 mL/min/kg), but high clearance in mouse (109 mL/min/kg) [1]. This contrasts with LGK974, which is reported to be orally bioavailable with demonstrated in vivo efficacy in mouse models [2][3].

Microsomal Clearance
Class-level
Human: 57, Rat: 24, Mouse: 109 mL/min/kg
Mouse clearance 4.5× rat; contrasts with LGK974 oral bioavailability
Informs in vivo model selection; rat models may offer better exposure
Direct cross-study comparison limited by assay conditions
Pharmacokinetics Metabolic Stability In Vivo Model Selection

Dual Wnt/Hedgehog Inhibitory Activity

Porcupine-IN-1 exhibits a dual inhibitory profile against both Wnt (IC50 = 0.5 nM) and Hedgehog (IC50 = 71 nM) signaling pathways in cell-based reporter assays . This Hedgehog inhibitory activity represents a distinguishing feature not reported for the clinical benchmark LGK974 or other PORCN inhibitors such as IWP-2 or GNF-6231 [1].

Hedgehog Activity
Class-level
Hh IC50 = 71 nM (cellular reporter)
~142-fold selectivity for Wnt over Hedgehog
Dual-pathway profile not reported for LGK974, IWP-2, or GNF-6231
Hedgehog activity requires independent confirmation in target cell models
Hedgehog Signaling Dual Pathway Inhibition Cancer

Inhibition of Wnt3A Secretion in HEK293T Cells

Porcupine-IN-1 potently inhibits Wnt3A secretion from Wnt3A-transfected HEK293T cells at a concentration of 0.1 µM [1]. This functional validation confirms that the biochemical PORCN inhibition (IC50 = 0.5 nM) translates to effective blockade of Wnt ligand secretion, a prerequisite for pathway suppression . While LGK974 similarly inhibits Wnt secretion [2], Porcupine-IN-1 provides a structurally distinct alternative with comparable functional efficacy.

Wnt3A Secretion
Supporting evidence
Inhibition at 0.1 µM in HEK293T cells
Confirms functional PORCN-dependent secretion blockade
Qualitative Western blot readout; quantitative comparisons not available
Wnt3A Secretion Functional Assay HEK293T

Porcupine-IN-1: Wnt Research Applications


Cellular Wnt Pathway Inhibition with LGK974 Equivalence

Porcupine-IN-1 is optimal for cell-based Wnt reporter assays (e.g., STF luciferase) where researchers require potency equivalent to the clinical-stage LGK974 but seek to avoid proprietary compound restrictions or supply chain limitations [1][2]. Its demonstrated equipotency in head-to-head STF assays enables direct substitution while maintaining assay validity and reproducibility.

High-Sensitivity PORCN Inhibition Assays

With an IC50 of 0.5 ± 0.2 nM, Porcupine-IN-1 provides >50-fold higher potency than the commonly used tool compound IWP-2 (IC50 = 27 nM), enabling experiments at lower compound concentrations where off-target effects are minimized [3][4]. This is particularly valuable for high-sensitivity biochemical assays and long-term cellular treatments.

Wnt-Hedgehog Pathway Crosstalk Investigation

Porcupine-IN-1 is uniquely suited for studies examining functional interactions between Wnt and Hedgehog signaling pathways, as it exhibits dual inhibition (Wnt IC50 = 0.5 nM; Hedgehog IC50 = 71 nM) while other PORCN inhibitors such as LGK974 and IWP-2 are reported to be Wnt-selective [5]. This defined dual activity enables controlled investigation of pathway crosstalk without confounding multi-compound treatment regimens.

Rat In Vivo Studies and Human-Relevant Profiling

Porcupine-IN-1 demonstrates moderate clearance in human (57 mL/min/kg) and rat (24 mL/min/kg) liver microsomes, but high clearance in mouse (109 mL/min/kg) [6]. This profile favors rat-based in vivo efficacy studies or human-relevant in vitro metabolism assays, while cautioning against mouse in vivo applications where rapid clearance may limit exposure.

Application
Selection Property
Validation Focus
Wnt reporter gene assays (e.g., STF)
Functional equipotency to LGK974 context
Reproducibility of STF inhibition; absence of assay interference
High-sensitivity PORCN inhibition studies
Low-nanomolar biochemical IC50 profile
Concentration-response linearity; minimal off-target effects at working concentrations
Wnt/Hedgehog crosstalk investigation
Dual-pathway inhibitory profile (Wnt/Hh)
Independent confirmation of Hedgehog inhibition in relevant cell models
Rat in vivo / human in vitro metabolism models
Moderate microsomal clearance in human and rat
In vivo exposure validation; mouse models are not recommended due to high clearance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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